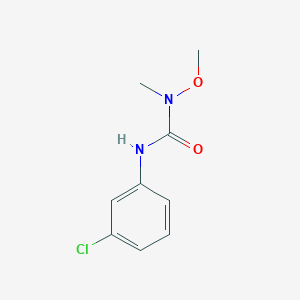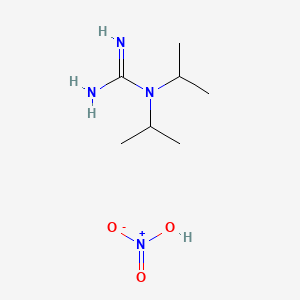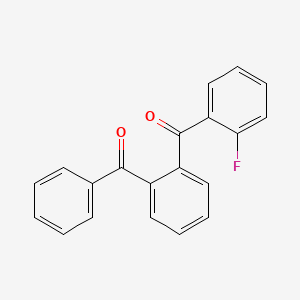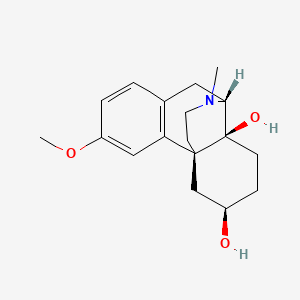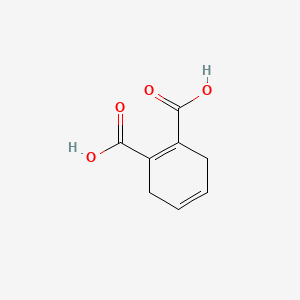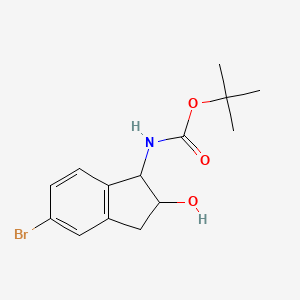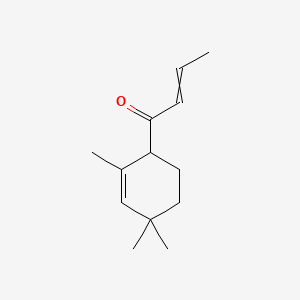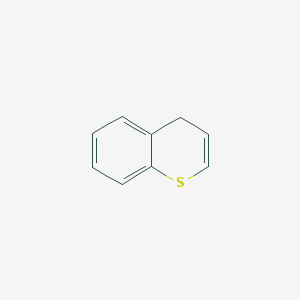![molecular formula C17H17FN4OS B14753374 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- CAS No. 2343-15-9](/img/structure/B14753374.png)
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
The synthesis of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Thioether Formation: The purine derivative undergoes a reaction with p-fluorobenzyl chloride in the presence of a base to form the thioether linkage.
Protection of Hydroxyl Group: The hydroxyl group of the purine is protected using tetrahydropyran.
Purification: The final product is purified using techniques such as column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- involves its role as a CHK1 inhibitor. CHK1 is a protein kinase that plays a critical role in the DNA damage response. By inhibiting CHK1, the compound can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. The molecular targets and pathways involved include the ATR-CHK1 pathway, which is crucial for cell cycle regulation and DNA repair .
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- include other purine derivatives with modifications at the 6-position. Some examples are:
2,6-Disubstituted-9H-purine: These compounds also act as CHK1 inhibitors and have similar biological activities.
6-Mercaptopurine: A well-known purine derivative used in cancer treatment, particularly for leukemia.
2,4-Disubstituted-thieno[3,2-d]pyrimidine: Another class of CHK1 inhibitors with a different core structure but similar biological activity.
The uniqueness of 9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
2343-15-9 |
|---|---|
Formule moléculaire |
C17H17FN4OS |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
6-[(4-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C17H17FN4OS/c18-13-6-4-12(5-7-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-3-1-2-8-23-14/h4-7,10-11,14H,1-3,8-9H2 |
Clé InChI |
UDIOVWLJCYRLDH-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


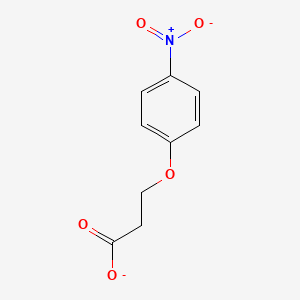

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
